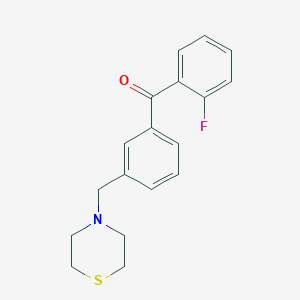

2-fluoro-3'-thiomorpholinomethyl benzophenone

Description

2-Fluoro-3'-thiomorpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a thiomorpholine moiety at the 3'-position of the benzophenone scaffold. Its molecular structure combines the aromatic ketone framework of benzophenone with a fluorine substituent at the 2-position and a thiomorpholinomethyl group (–CH₂-thiomorpholine) at the 3'-position.

Benzophenone derivatives are widely studied for applications in photochemistry, materials science, and medicinal chemistry due to their UV-absorbing properties and ability to act as photoinitiators or crosslinking agents . The fluorine atom in this compound likely enhances metabolic stability and alters electronic characteristics, while the thiomorpholinomethyl group may influence solubility and binding affinity in biological systems .

Propriétés

IUPAC Name |

(2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFYBJWGZBIMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643380 | |

| Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-40-1 | |

| Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-thiomorpholinomethylbenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.

Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group is attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a suitable leaving group on the benzophenone core.

Industrial Production Methods

Industrial production methods for 2-Fluoro-3’-thiomorpholinomethylbenzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the fluorophenyl group to a hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Applications De Recherche Scientifique

2-Fluoro-3’-thiomorpholinomethylbenzophenone is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and thiomorpholinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Halogen Effects : Fluorine’s electronegativity and small atomic radius favor electronic effects (e.g., dipole moments) over steric hindrance, whereas chlorine or bromine substituents increase lipophilicity and may enhance membrane permeability but raise toxicity risks .

- Thiomorpholine vs.

Functional and Application-Based Comparisons

- Photochemical Activity: Benzophenones with electron-withdrawing groups (e.g., fluorine) exhibit red-shifted UV absorption compared to non-fluorinated analogues. For instance, 4-acryloyloxy benzophenone demonstrates superior performance as a UV-crosslinking agent in adhesives due to its acrylate moiety . In contrast, this compound’s thiomorpholine group may reduce photoreactivity but improve compatibility with polar solvents .

Activité Biologique

2-Fluoro-3'-thiomorpholinomethyl benzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a thiomorpholine moiety attached to a benzophenone framework. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, research has shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. For example, it has been reported to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors in human cancer cell lines .

Case Study: Effect on Human Breast Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The compound was found to induce G1 phase cell cycle arrest and increase the levels of reactive oxygen species (ROS), further supporting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell growth and survival .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzophenone Derivative : The initial step often includes the reaction between appropriate benzoyl chlorides and thiomorpholine derivatives.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.

- Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.